2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
CAS No.: 918107-72-9
VCID: VC20378712
Molecular Formula: C12H9N3OS2
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one - 918107-72-9](/images/structure/VC20378712.png)
Description |
2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a complex heterocyclic organic compound that combines both thiadiazole and thiazolone rings within its structure. This compound is of significant interest due to its potential biological activities, which are attributed to the presence of these heterocyclic moieties. SynthesisThe synthesis of 2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one typically involves multi-step processes. While specific synthesis routes for this compound are not detailed in the available literature, compounds with similar structures often involve the cyclization of appropriate precursors, such as thiosemicarbazides or monothiodiacylhydrazines, which are common methods for synthesizing thiadiazole derivatives . Biological ActivitiesCompounds containing thiadiazole and thiazole moieties are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antitubercular properties . Although specific biological activities of 2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one are not extensively documented, its structural similarity to other active compounds suggests potential applications in these areas. Interaction StudiesInteraction studies involving compounds like 2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one often focus on their binding affinities with biological targets such as enzymes or receptors. Techniques such as molecular docking and surface plasmon resonance are commonly employed to assess these interactions. Related Compounds and Their ActivitiesSeveral compounds share structural similarities with 2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one, including:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 918107-72-9 | ||||||||||||
Product Name | 2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one | ||||||||||||
Molecular Formula | C12H9N3OS2 | ||||||||||||
Molecular Weight | 275.4 g/mol | ||||||||||||
IUPAC Name | 2-[[4-(thiadiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one | ||||||||||||
Standard InChI | InChI=1S/C12H9N3OS2/c16-12-5-6-18-15(12)7-9-1-3-10(4-2-9)11-8-17-14-13-11/h1-6,8H,7H2 | ||||||||||||
Standard InChIKey | TWDBNOOJEQJOKC-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | C1=CC(=CC=C1CN2C(=O)C=CS2)C3=CSN=N3 | ||||||||||||
PubChem Compound | 15987392 | ||||||||||||
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume